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16-Dehydropregnenolone

Cat. No.: B108158
CAS No.: 1162-53-4
M. Wt: 314.5 g/mol
InChI Key: YLFRRPUBVUAHSR-RRPFGEQOSA-N
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Description

Historical Perspectives and Discovery in Steroid Synthesis Research

The journey of 16-Dehydropregnenolone is intrinsically linked to the pioneering work of Russell Earl Marker and the development of the Marker degradation process in the late 1930s. wikipedia.orgwikipedia.org This chemical route revolutionized steroid chemistry by providing a method to produce significant quantities of steroid hormones from plant-based precursors, specifically steroidal sapogenins like diosgenin (B1670711) found in Mexican yams. wikipedia.orgwikipedia.org

The Marker degradation process, a three-step synthetic route, initially yielded this compound (16-DP or 16-DHP). wikipedia.org A subsequent variation of this degradation, published in 1940, led to the production of this compound acetate (B1210297) (16-DPA), an acetylated form of 16-DHP. wikipedia.org This breakthrough was a pivotal moment, establishing Mexico as a global hub for steroid production and making essential steroid hormones more accessible for clinical and research purposes. wikipedia.orgwikipedia.org The first large-scale application of this process occurred in 1943, when 10 tons of yam tubers were used to synthesize 3 kilograms of progesterone (B1679170), the largest amount produced at that time. wikipedia.org

Significance as a Steroid Derivative and Intermediate in Biosynthesis

This compound is a pivotal intermediate, or synthon, in the semi-synthesis of a vast number of steroids. wikipedia.org Its chemical structure serves as a versatile starting point for the creation of more complex steroid molecules. The primary sources for the industrial production of 16-DPA are the steroidal sapogenins diosgenin and solasodine (B1681914), which can be chemically converted to 16-DPA. wikipedia.orgresearchgate.netlongdom.org This process typically involves steps like acetolysis, oxidation, and hydrolysis. researchgate.netresearchgate.net

From a biosynthetic perspective, research has identified this compound as an intermediate in the biosynthesis of 16-androstenes in neonatal porcine testicular microsomes. nih.gov Studies have shown its formation from 17-hydroxypregnenolone and its subsequent conversion to 16-androstenes, establishing its role in this specific metabolic pathway. nih.gov

Role in Pharmaceutical and Therapeutic Research

The true significance of this compound lies in its role as a precursor to a wide range of commercially important steroidal drugs. himpharm.comlongdom.orgresearchgate.net It is a fundamental building block for the synthesis of:

Corticosteroids: Including hydrocortisone (B1673445), betamethasone, dexamethasone, beclometasone, and fluticasone. wikipedia.org

Progestogens: Such as progesterone and its synthetic derivatives. wikipedia.org

Androgens: Like testosterone (B1683101) and its various synthetic forms. wikipedia.org

Estrogens: Including estradiol (B170435) and its derivatives. wikipedia.org

The availability of 16-DPA has been instrumental in the development of hormone-based therapies and has fueled ongoing research into new and modified steroid molecules with improved therapeutic profiles. imarcgroup.comlongdom.org For instance, research has explored the synthesis of novel derivatives of 16-DPA with potential applications as 5α-reductase inhibitors for conditions like prostate cancer, and as cytotoxic agents against various cancer cell lines. arabjchem.orgnih.govnih.gov Furthermore, 16-DHP itself has been investigated for its potential as an antihyperlipidemic agent and has shown to act as a farnesoid X receptor (FXR) antagonist, which can lead to lower serum cholesterol. wikipedia.orgtandfonline.comoup.com

Detailed Research Findings

The table below summarizes key research findings related to the synthesis and application of this compound and its derivatives.

Research FocusKey FindingsReference
Synthesis Development of a three-step efficient synthesis of 16-DPA from diosgenin with an overall yield of 60%. longdom.orgscholarscentral.com
Synthesis A one-pot, eco-friendly transformation of diosgenin and solasodine to 16-DPA with a 75% overall yield. acs.org
Biosynthesis Identification of this compound as an intermediate in 16-androstene biosynthesis in neonatal porcine testicular microsomes. nih.gov
Therapeutic Potential Synthesis of novel 16-DPA derivatives with a triazole ring showing inhibitory activity against type 1 5α-reductase and cytotoxic activity on the SK-LU-1 human cancer cell line. nih.gov
Therapeutic Potential Synthesis of pregnane (B1235032) derivatives from 16-DPA with triazole or imidazole (B134444) moieties that inhibit the proliferation of prostate, breast, and lung cancer cell lines. nih.gov
Therapeutic Potential 16-DHP has been investigated as a potential antihyperlipidemic agent. tandfonline.comoup.com
Therapeutic Potential Synthesis of novel steroidal C-20 oxime ester derivatives from 16-DPA and evaluation of their cytotoxic activity. arabjchem.org
Therapeutic Potential Development of D-annulated pentacyclic steroids from 16-DPA with antiproliferative activity against breast cancer cells. mdpi.com

This compound: A Key Steroidal Intermediate

London, England - The chemical compound this compound (16-DHP) is a significant steroid intermediate, notable for its presence in early life and its crucial role in the biosynthesis of various endogenous steroids. This article explores the identification of 16-DHP in biological systems and its intricate biosynthetic pathways.

Biosynthesis and Endogenous Occurrence of this compound

Identification in Biological Systems

The detection of this compound in biological fluids has provided valuable insights into steroid metabolism, particularly during the neonatal period and in the context of neuroactive steroid research.

Seminal research has identified this compound in the circulatory system of pre-term neonates. nih.govresearchgate.net In these studies, unconjugated steroids were extracted from the serum of pre-term infants. nih.govresearchgate.net Subsequent analysis of the conjugated steroid fraction, following enzymatic hydrolysis, definitively confirmed the presence of 16-DHP through gas chromatography-mass spectrometry (GC/MS) and gas chromatography-Fourier transformation infrared spectroscopy (GC/FT-IR). nih.govresearchgate.net This was the first reported instance of 16-DHP being identified in human blood. nih.govresearchgate.net

Further quantitative analysis established the serum levels of this compound sulfate (B86663) (16-DHP S) in different infant groups. Full-term infants exhibited significantly higher average concentrations of 16-DHP S compared to extremely immature and pre-term infants at birth. nih.gov Interestingly, levels of 16-DHP S were found to increase significantly in extremely immature and pre-term infants in the days following birth, a trend not observed in full-term infants. nih.gov Notably, 16-DHP S was not detected in the sera of normal adults, suggesting it is a steroid specific to the fetal and neonatal periods. nih.gov

Infant GroupGestational AgeAverage Serum 16-DHP S Concentration at Birth (μmol/l)
Extremely Immature22-27 weeks0.106 ± 0.054
Pre-term28-36 weeks0.088 ± 0.066
Full-term37-41 weeks0.172 ± 0.104

This table presents the average serum concentrations of this compound sulfate (16-DHP S) at birth in different infant groups, as determined by gas chromatography-mass spectrometry (GC-MS). Data sourced from a study on serum levels during the early neonatal period. nih.gov

In the field of neuroactive steroid research, this compound serves as a crucial internal standard for the accurate quantification of various steroids in brain tissue. core.ac.uk Its chemical properties make it a reliable marker during complex analytical procedures such as gas chromatography-electron impact mass spectrometry (GC-EIMS). acs.org For instance, it is added to samples before derivatization to account for procedural losses and to ensure the precision of the quantification of neuroactive steroids like allopregnanolone, progesterone, and 5α-dihydroprogesterone. core.ac.ukacs.org

Biosynthetic Pathways and Precursors

The formation of this compound is intricately linked to the biosynthesis of other important steroid classes, particularly the 16-androstenes.

Studies utilizing neonatal porcine testicular microsomes have been instrumental in elucidating the role of 16-DHP as a key intermediate in the biosynthesis of 16-androstenes. nih.gov

Research has demonstrated that neonatal porcine testicular microsomes can convert 17-hydroxypregnenolone into this compound. nih.gov When 17-hydroxypregnenolone was used as a substrate in these microsomal incubations, 16-DHP was identified as a resulting metabolite, confirming its position in the biosynthetic pathway of 16-androstenes. nih.gov Further incubation of 16-DHP with these microsomes solidified its role as an intermediate in the production of this class of steroids. nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H30O2 B108158 16-Dehydropregnenolone CAS No. 1162-53-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-[(3S,8R,9S,10R,13S,14S)-3-hydroxy-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H30O2/c1-13(22)17-6-7-18-16-5-4-14-12-15(23)8-10-20(14,2)19(16)9-11-21(17,18)3/h4,6,15-16,18-19,23H,5,7-12H2,1-3H3/t15-,16-,18-,19-,20-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLFRRPUBVUAHSR-RRPFGEQOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CCC2C1(CCC3C2CC=C4C3(CCC(C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)C1=CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401016789
Record name (-)-Pregnadienolone
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Molecular Weight

314.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

1162-53-4
Record name 16-Dehydropregnenolone
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Record name 16-Dehydropregnenolone
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Record name 16-Dehydropregnenolone
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Record name 3-β-hydroxypregna-5,16-dien-20-one
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Record name 16-DEHYDROPREGNENOLONE
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Biosynthesis and Endogenous Occurrence of 16 Dehydropregnenolone

Biosynthetic Pathways and Precursors

Relationship with Other Steroid Hormones and Precursors

16-Dehydropregnenolone is intricately linked to a variety of other steroid hormones and their precursors, functioning as a key metabolic crossroads. Its primary precursor is pregnenolone (B344588), a foundational steroid synthesized from cholesterol. hmdb.ca The conversion of pregnenolone to 17-hydroxypregnenolone is a critical step, and from there, this compound can be formed. nih.gov This positions DHP downstream from cholesterol and pregnenolone in the steroidogenic pathway.

Its significance is further highlighted by its role as a precursor to the 16-androstene steroids. nih.gov Studies in neonatal porcine testicular microsomes have identified this compound as an intermediate in the biosynthesis of these compounds, which are known for their pheromonal properties in some species. nih.gov Furthermore, DHP is a known inhibitor of both 17α-hydroxylase and 5α-reductase, enzymes crucial for the synthesis of androgens and other steroids. tandfonline.com

The relationship between DHP and dehydroepiandrosterone (B1670201) (DHEA) is also noteworthy. Pregnenolone is a necessary precursor for the synthesis of DHEA, a process that involves the intermediate 17-hydroxypregnenolone. aopwiki.org Given that DHP is also derived from 17-hydroxypregnenolone, they share a close biosynthetic relationship. nih.govaopwiki.org In some metabolic pathways, the degradation of this compound can lead to the formation of DHEA. nih.govd-nb.info

Enzymatic Transformations in Biological Contexts

The metabolic fate of this compound is dictated by a host of enzymes that convert it into a diverse array of biologically active hormones and other metabolites. These transformations are critical for maintaining hormonal balance and carrying out various physiological functions.

Enzymatic Conversion into Biologically Active Hormones

This compound acetate (B1210297) (16-DPA), a derivative of DHP, serves as a vital precursor in the pharmaceutical synthesis of a wide range of steroid hormones. himpharm.comwikipedia.orglongdom.org Through enzymatic conversions, 16-DPA can be transformed into corticosteroids, such as hydrocortisone (B1673445) and prednisolone, which are essential for regulating inflammation and immune responses. himpharm.comwikipedia.org It is also a starting point for the synthesis of sex hormones, including androgens like testosterone (B1683101) and estrogens like estradiol (B170435), which are fundamental for reproductive health and development. himpharm.comwikipedia.org

Microbial biotransformation has also been explored as a means to convert this compound into valuable steroid intermediates. For instance, the microorganism Delftia acidovorans can convert 16-DPA exclusively to 4-androstene-3,17-dione (AD), a key intermediate in the production of various steroid drugs. researchgate.net Similarly, the fungus Penicillium lanosocoeruleum can metabolize this compound into lactone derivatives. nih.govd-nb.info

Role of Specific Enzymes (e.g., Cytochrome P450) in Metabolism

The metabolism of this compound is heavily reliant on the activity of cytochrome P450 (CYP) enzymes, a superfamily of proteins crucial for the metabolism of a vast array of endogenous and exogenous compounds. longdom.orgresearchgate.net

Studies have shown that this compound is rapidly metabolized by CYP enzymes, particularly CYP3A4. longdom.orglongdom.org This rapid metabolism contributes to its low bioavailability. longdom.orglongdom.org One of the major metabolites formed through this process is an epoxide derivative, 5-pregnene-3β-ol-16,17-epoxy-20-one. longdom.orgresearchgate.net Research has also indicated that DHP can induce the expression of several hepatic CYP enzymes in rats, including CYP1A2, CYP2C11, CYP2D2, and CYP2E1, which could lead to potential drug-drug interactions. nih.gov

The enzyme CYP17A1, which possesses both 17α-hydroxylase and 17,20-lyase activities, plays a multifaceted role in steroidogenesis and can also act on this compound. acs.orgnih.gov Intriguingly, CYP17A1 can catalyze both the 21-hydroxylation and the 16α,17-epoxidation of 16,17-dehydropregnenolone. acs.orgnih.gov The ratio of these products can be influenced by mutations in the enzyme. acs.orgnih.gov Furthermore, steroidal inhibitors of CYP17A1 are being investigated as potential multi-target anti-cancer agents. dntb.gov.uabmc-rm.org

Other enzymes, such as sulfotransferases, are also involved in the metabolism of DHP and its precursors. For example, pregnenolone can be sulfated, and this sulfated form can be acted upon by steroid sulfatase. nih.govtandfonline.com

Synthetic Methodologies and Chemical Transformations

Chemical Synthesis Approaches

The principal methods for synthesizing 16-DPA involve the chemical transformation of pregnenolone (B344588), the degradation of sapogenins like diosgenin (B1670711) and solasodine (B1681914), and the conversion of glycoalkaloids such as solanidine.

16-Dehydropregnenolone Acetate (B1210297) is a derivative of pregnenolone, a naturally occurring steroid hormone. The synthesis from pregnenolone involves a multi-step process of chemical modification. ontosight.ai The core transformation requires the introduction of a carbon-carbon double bond between positions 16 and 17 of the steroid's D-ring and the acetylation of the hydroxyl group at the 3β position. ontosight.ai This process converts the initial pregnenolone scaffold into the versatile 16-DPA intermediate, which is then used in the synthesis of numerous other steroids. ontosight.ai

The most established and industrially significant routes to 16-DPA begin with the plant-derived sapogenins diosgenin and solasodine. wikipedia.orgnih.gov Diosgenin is typically extracted from yams of the Dioscorea genus, while solasodine is sourced from nightshade plants like Solanum khasianum. wikipedia.orglongdom.org The conversion of these spirostanic compounds into 16-DPA is a variation of the Marker degradation, a process that historically revolutionized steroid production. wikipedia.orglongdom.org

The initial and critical step in the conversion of diosgenin or solasodine is acetolysis, which opens the spiroketal side chain (the E and F rings). longdom.org This reaction is traditionally carried out by heating the sapogenin with acetic anhydride (B1165640) at high temperatures (around 200°C) and pressures (5-6 kg/cm ²). longdom.orgacs.org This process isomerizes the spirostane into a furostenol derivative, specifically pseudodiosgenin diacetate in the case of diosgenin. longdom.orgacs.org Subsequent steps involve oxidation of the enolic double bond followed by hydrolytic degradation to furnish 16-DPA. longdom.org

To mitigate the harsh conditions of high temperature and pressure, Lewis acids such as aluminum chloride (AlCl₃) can be used as catalysts. researchgate.net The use of a Lewis acid allows the acetolysis and acetylation to proceed with up to a 98% yield under less demanding conditions.

Furthermore, modern manufacturing techniques like continuous flow synthesis have been developed for the conversion of diosgenin to 16-DPA. acs.orgacs.org This approach offers improved safety, efficiency, and reaction control by performing the multi-step synthesis in an integrated flow system, avoiding the need for purification of intermediates and allowing for in-line monitoring. acs.orgacs.org

| Continuous Flow Synthesis | Ac₂O, CrO₃, integrated flow system | 60% | Improved safety and efficiency, telescoped multi-step process. acs.org |

An important alternative to diosgenin is solanidine, a steroidal alkaloid that can be isolated in large quantities from the glycoalkaloid waste of the potato processing industry. wikipedia.org The primary glycoalkaloids, α-chaconine and α-solanine, are hydrolyzed to release the aglycon solanidine. wikipedia.org

| Solanidine | Von Braun reaction, Hofmann degradation | 9 | 30% | Potato Glycoalkaloids |

Synthesis from Potato Glycoalkaloids (e.g., Solanidine)

Oxidation Processes

The oxidation of the furostenol intermediate, pseudodiosgenin diacetate, is a crucial step in its conversion to 16-DPA. This step cleaves the double bond in the substituted furan (B31954) ring of the intermediate. core.ac.uk

Historically, the most common oxidizing agent used for this transformation is chromium trioxide (CrO₃). core.ac.ukgoogle.com This process typically involves dissolving chromium trioxide in water and acetic acid, which is then added to a solution of pseudodiosgenin diacetate while maintaining a low temperature (0-7°C). dtu.dk However, due to the high toxicity of chromium, alternative, more environmentally friendly oxidizing agents have been investigated.

Potassium permanganate (B83412) (KMnO₄) has emerged as a versatile and vigorous oxidant for this purpose. core.ac.ukgoogle.com Research has shown that using potassium permanganate in the presence of a co-oxidant, such as sodium periodate (B1199274) (NaIO₄), can make the process catalytic. tandfonline.com This approach reduces the generation of manganese dioxide (MnO₂) waste, as the co-oxidant reoxidizes the MnO₂ produced during the reaction. google.com The oxidation can also be performed using a phase transfer catalyst, such as tetraethyl ammonium (B1175870) iodide, to facilitate the reaction, which can improve yields. google.com The choice of solvent also plays a critical role, with non-polar solvents like dichloroethane and dichloromethane (B109758) showing better results than polar solvents. core.ac.uk

Biotransformation and Microbial Conversion

Biotransformation offers an alternative to chemical synthesis for producing valuable steroid intermediates. Microbial conversion leverages the enzymatic machinery of microorganisms to perform specific and efficient chemical modifications on steroid molecules.

Microbial Production of Steroidal Intermediates from Sterols

The microbial transformation of plant sterols, or phytosterols, is a cornerstone of the modern steroid pharmaceutical industry. mdpi.com Phytosterols, which are abundant and inexpensive mixtures of compounds like β-sitosterol, stigmasterol, and campesterol, serve as key raw materials. dtu.dk Various microorganisms, particularly species from the genus Mycobacterium, are capable of degrading the aliphatic side chain of these sterols while leaving the core steroid nucleus intact. dtu.dknih.gov

This process yields crucial C19 and C22 steroidal intermediates, often referred to as synthons. mdpi.comnih.gov Prominent among these are 4-androstene-3,17-dione (AD), 1,4-androstadiene-3,17-dione (ADD), and 9α-hydroxy-4-androstene-3,17-dione (9-OH-AD). dtu.dkmdpi.com These intermediates are the starting materials for the semi-synthesis of a wide range of pharmaceutical steroids, including sex hormones and corticosteroids. scispace.com Researchers have focused on discovering and engineering microbial strains with enhanced capabilities for producing these valuable products from renewable phytosterol sources. mdpi.com Genetic modification of strains, such as Mycobacterium neoaurum, has been employed to improve the efficiency and yield of specific steroid intermediates. nih.govrsc.org

Conversion by Specific Microbial Strains (e.g., Delftia acidovorans MTCC 3363)

The bacterium Delftia acidovorans MTCC 3363, a soil isolate, has been identified for its specific ability to convert this compound acetate (16-DPA) into valuable steroidal intermediates. researchgate.netpjmonline.org This microbial conversion presents a potentially advantageous route for steroid production, offering a single-step transformation under mild temperature and pressure conditions. pjmonline.org

Delftia acidovorans MTCC 3363 has been shown to convert this compound acetate (16-DPA) exclusively to 4-androstene-3,17-dione (AD). researchgate.netresearchgate.netnih.gov A significant advantage of this specific biotransformation is that it does not require the addition of 9α-hydroxylase inhibitors, which are often necessary in other microbial steroid conversions to prevent the formation of unwanted byproducts. researchgate.netnih.gov This exclusivity simplifies the purification process and increases the efficiency of producing AD, which is a key precursor for the synthesis of numerous steroid hormones. pjmonline.orgresearchgate.net

The efficiency of the bioconversion of 16-DPA to AD by Delftia acidovorans MTCC 3363 is highly dependent on several physicochemical parameters. researchgate.net Research has focused on optimizing these conditions to maximize the yield of AD. The ideal conditions have been identified as a neutral pH of 7.0, a temperature of 30°C, and a substrate concentration of 0.5 mg/ml. researchgate.netnih.gov

Deviations from these optimal parameters can adversely affect the conversion rate. For instance, temperatures above 35°C have been shown to have a deleterious effect on the bioconversion process. researchgate.netnih.gov Similarly, while the reaction proceeds at different pH levels, the maximum conversion is achieved at pH 7.0. researchgate.net Increasing the substrate concentration beyond the optimal level leads to a decrease in the percentage of molar conversion, a common phenomenon in microbial transformations that can be attributed to substrate toxicity. researchgate.net

Table 1: Optimization of Bioconversion Conditions for 16-DPA to AD by Delftia acidovorans MTCC 3363

Parameter Optimal Value Molar Conversion (%) Notes
pH 7.0 ~77.46% Bioconversion is significantly lower at more acidic or alkaline pH values. researchgate.net
Temperature 30°C ~71.8% Temperatures above 35°C negatively impact the conversion process. researchgate.net
Substrate Concentration 0.5 mg/ml ~61.63% Higher concentrations (1.0 and 1.5 mg/ml) result in reduced molar conversion. researchgate.net

Data sourced from Awadhiya et al. (2017) researchgate.net

Role of Carrier Solvents

Carrier solvents are often employed in the biotransformation of steroidal compounds like this compound acetate (16-DPA) to enhance the solubility of the substrate, which is typically insoluble in aqueous media. researchgate.net This improved mass transfer can facilitate microbial conversion. researchgate.net However, these solvents can also exhibit toxic effects on the microorganisms involved in the biotransformation. researchgate.net

In the bioconversion of 16-DPA to 4-androstene-3,17-dione (AD) by Delftia acidovorans MTCC 3363, several carrier solvents were investigated. Dioxan was identified as the most effective carrier solvent, achieving a maximal biotransformation of 77.46 mol% at a 0.1% concentration. pjmonline.org Dimethylformamide (DMF) also showed a similar trend in AD accumulation, although with slightly lower yields. pjmonline.org Conversely, glycerol (B35011) and soy oil were found to inhibit the conversion. pjmonline.org The inhibitory effect of soy oil was attributed to a potential substrate preference by the microorganism, while the degradation of the product with glycerol suggested co-metabolism. pjmonline.org Increasing the concentration of dioxan was found to have a detrimental effect on the biotransformation, likely due to its toxic effects on the organism. pjmonline.org

Effect of Carrier Solvents on the Bioconversion of 16-DPA to AD by D. acidovorans

Carrier Solvent (0.1% concentration)Maximum Biotransformation (mol%)Time to Maximum Conversion (hours)
Dioxan77.4696
Dimethylformamide (DMF)Slightly lower than Dioxan-
GlycerolInhibited conversion-
Soy oilInhibited conversion-

Fungal Metabolism (e.g., Penicillium lanosocoeruleum)

The fungus Penicillium lanosocoeruleum KCH 3012 has demonstrated multifunctional catalytic properties in the metabolism of pregnane-type steroids, including this compound. scispace.comnih.gov This strain is capable of carrying out multi-step transformations that include oxidations and reductions. scispace.comnih.gov The metabolic pathways are sensitive to the structure of the steroid, particularly modifications in the D-ring, which can direct the transformation towards either lactonization or other oxidative and reductive pathways. scispace.comnih.gov

D-Ring Oxidation and Lactonization Pathways

Penicillium lanosocoeruleum can metabolize this compound (8) through oxidation of the D-ring, leading to the formation of lactones. nih.gov The presence of the double bond at C-16 appears to facilitate the rate of metabolism in the D-ring. nih.gov The transformation of this compound yields a δ-D-lactone, specifically 3β-hydroxy-17a-oxa-D-homo-androst-5-en-17-one (7), as the main product. scispace.comd-nb.info A minor metabolite, testololactone (B45059) (4), is also formed. scispace.comd-nb.info The proposed pathway involves the oxidation of the D-ring to an enol acetate, which is then hydrolyzed by an esterase. This is followed by a non-enzymatic rearrangement to dehydroepiandrosterone (B1670201) (DHEA), which is subsequently oxidized to the corresponding lactone. nih.gov The formation of these lactones is a result of Baeyer-Villiger oxidation. nih.govnih.gov

Metabolites from the Transformation of this compound by P. lanosocoeruleum

SubstrateMain ProductMinor Product
This compound (8)3β-hydroxy-17a-oxa-D-homo-androst-5-en-17-one (7)Testololactone (4)
Effect of Substituents at C-16 on Metabolic Processing

Substituents at the C-16 position of pregnenolone derivatives significantly influence their metabolic processing by P. lanosocoeruleum. scispace.comnih.gov For instance, the presence of a double bond at C-16 in this compound directs the metabolism towards D-ring lactonization. nih.gov

In contrast, the metabolism of 16α,17α-epoxy-pregnenolone by the same fungus results in the opening of the epoxide ring to form four different 16α-hydroxy-lactones. scispace.comnih.gov This suggests that the epoxide group alters the metabolic fate away from the simple lactonization seen with this compound. scispace.com

Furthermore, the presence of a 16α-methoxy group in 16α-methoxy-pregnenolone was found to prevent side-chain cleavage. nih.gov Instead, this compound was transformed into its 20(R)-alcohol derivative with no further conversion to a lactone, indicating that the methoxy (B1213986) group inhibits the Baeyer-Villiger oxidation pathway in this organism. scispace.comnih.gov

Reductive Pathways

In addition to oxidative transformations, P. lanosocoeruleum also exhibits reductive metabolic pathways for certain pregnane (B1235032) derivatives. scispace.comnih.gov A notable reductive transformation observed during the metabolism of pregnenolones is the hydrogenation of the double bond at the 5-ene position. scispace.comnih.gov This leads to the formation of products such as 3β,16α-dihydroxy-17a-oxa-D-homo-5α-androstan-17-one. scispace.comnih.gov

Another reductive pathway involves the stereochemical reduction at C-20. For example, 16α-methoxy-pregnenolone is initially oxidized at the A-ring to 16α-methoxy-progesterone, which is then reduced to (20R)-20-hydroxy-16α-methoxy-pregn-4-en-3-one. scispace.com This reduction at C-20 is a common transformation carried out by a wide range of fungi. scispace.com

Biological Activities and Mechanisms of Action

Role in Hormone Synthesis and Regulation

16-DPA is a crucial starting material for the semi-synthesis of numerous steroids, including corticosteroids and sex hormones. nih.govlongdom.orgwikipedia.orgresearchgate.net Its availability has been a cornerstone of the steroid pharmaceutical industry, enabling the large-scale production of essential medicines. himpharm.com The compound is primarily derived from plant-based sapogenins, such as diosgenin (B1670711) from yams and solasodine (B1681914) from nightshade plants. wikipedia.org

Precursor for Glucocorticoids and Mineralocorticoids

16-Dehydropregnenolone acetate (B1210297) is a key precursor in the industrial synthesis of corticosteroids, which include both glucocorticoids and mineralocorticoids. longdom.orghimpharm.com While pregnenolone (B344588) is the natural starting point for the adrenal synthesis of these hormones, hmdb.ca 16-DPA serves as a critical synthetic intermediate for producing these compounds on a commercial scale. The chemical structure of 16-DPA allows for modifications that lead to the formation of the characteristic backbones of these potent anti-inflammatory and metabolic-regulating hormones. For instance, it is a starting point for the synthesis of prominent glucocorticoids like dexamethasone, prednisolone, hydrocortisone (B1673445), and betamethasone. wikipedia.orghimpharm.comresearchgate.net

Production of Corticosteroids and Sex Hormones

The utility of 16-DPA extends across the spectrum of steroid hormone synthesis. It is a central intermediate from which a diverse range of hormonal drugs are derived. longdom.orgresearchgate.net This includes not only the anti-inflammatory corticosteroids but also sex hormones, encompassing progestogens, androgens, and estrogens. wikipedia.orghimpharm.com The conversion of 16-DPA to these various classes of hormones involves a series of chemical reactions that modify its core structure to produce the final, biologically active molecules.

Table 1: Examples of Steroids Synthesized from this compound Acetate (16-DPA)

Steroid ClassExamples of Derived Compounds
Corticosteroids Hydrocortisone, Betamethasone, Dexamethasone, Beclometasone, Fluticasone, Prednicarbate. wikipedia.org
Progestogens Pregnenolone, Progesterone (B1679170), Medroxyprogesterone acetate, Levonorgestrel. wikipedia.org
Androgens Testosterone (B1683101) and its esters. wikipedia.org
Estrogens Estradiol (B170435) and its esters (e.g., Estradiol cypionate), Ethinylestradiol. wikipedia.org

Enzyme Inhibition

This compound and its derivatives have been shown to act as inhibitors of key enzymes involved in steroid metabolism. This inhibitory activity is a significant aspect of their biological profile, distinct from their role as synthetic precursors.

17α-Hydroxylase Inhibition

This compound (16-DHP) is recognized as an inhibitor of 17α-hydroxylase (cytochrome P450c17 or CYP17A1), an enzyme critical for the biosynthesis of both glucocorticoids and sex steroids. nih.govmedchemexpress.comtandfonline.com This enzyme catalyzes two key reactions: the 17α-hydroxylation of pregnenolone and progesterone, and the subsequent cleavage of the C17-20 bond (17,20-lyase activity) to produce dehydroepiandrosterone (B1670201) (DHEA) and androstenedione, respectively.

A kinetic study using microsomal fractions from immature pig testes investigated the role of 16-DHP as a potential intermediate in the synthesis of andien-β (a pheromonal steroid). The results showed that this compound was equipotent at inhibiting both 17-hydroxylase and "andien-beta synthetase" activities. nih.gov This suggests that 16-dehydropregnenes might be involved in the steps immediately preceding the cleavage of the C21 side-chain. nih.gov The inhibition of this enzyme by 16-DHP and its derivatives highlights their potential to modulate steroidogenic pathways. researchgate.net

5α-Reductase Inhibition

This compound and its derivatives have also been identified as inhibitors of 5α-reductase. nih.govmedchemexpress.comtandfonline.com This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (B1667394) (DHT). The inhibition of 5α-reductase is a therapeutic strategy for androgen-dependent conditions.

Research has focused on synthesizing and evaluating novel derivatives of this compound acetate for their 5α-reductase inhibitory activity. nih.govnih.govjst.go.jp For example, studies have created derivatives with a triazole or imidazole (B134444) ring at the C-21 position. nih.govnih.gov While many of these synthesized compounds showed lower inhibitory activity for both isoenzymes of 5α-reductase compared to finasteride, some demonstrated significant activity. researchgate.netnih.gov These findings indicate that the this compound scaffold is a viable template for developing new 5α-reductase inhibitors.

Table 2: Investigated Enzyme Inhibitory Activities of this compound and its Derivatives

EnzymeActivityResearch Finding
17α-Hydroxylase (CYP17A1) Inhibition16-DHP acts as an inhibitor of this key steroidogenic enzyme. nih.govmedchemexpress.comtandfonline.com It was found to be equipotent in inhibiting both 17-hydroxylase and andien-beta synthetase activities in pig testes microsomes. nih.gov
5α-Reductase Inhibition16-DHP and its acetate derivatives are inhibitors of 5α-reductase. nih.govmedchemexpress.comtandfonline.com Novel synthesized derivatives show varying degrees of inhibitory potency against the enzyme's isoenzymes. researchgate.netnih.gov

Modulation of Nuclear Hormone Receptors

Nuclear receptors are a class of proteins that act as ligand-activated transcription factors, regulating gene expression in response to steroid hormones and other lipophilic molecules. nih.govwikipedia.org The interaction of steroid compounds with these receptors is a fundamental mechanism of hormonal action.

While 16-DPA itself is primarily seen as a precursor, its related chemical, this compound (16-DHP), has been shown to modulate the activity of the farnesoid X receptor (FXR). wikipedia.org Specifically, studies in male hamsters have demonstrated that 16-DHP acts as an antagonist of FXR. wikipedia.org By blocking this receptor, it leads to the upregulation of the enzyme cholesterol 7α-hydroxylase (CYP7A1), which is the rate-limiting step in the conversion of cholesterol to bile acids. This mechanism results in a lowering of serum cholesterol levels. wikipedia.org This finding suggests a potential therapeutic application for 16-DHP in cholesterol metabolism disorders.

Farnesoid X Receptor (FXR) Antagonism

This compound functions as a notable antagonist of the Farnesoid X Receptor, a nuclear receptor primarily expressed in the liver, intestine, kidneys, and adrenal glands. wikipedia.org Unlike endogenous ligands such as bile acids, DHP inhibits the activity of FXR. patsnap.com This antagonistic action is central to its observed effects on cholesterol metabolism. The compound, also known by its developmental code CDRI-80/574 from the CSIR-Central Drug Research Institute in India, has been investigated in clinical trials for its lipid-lowering capabilities. wikipedia.orgresearchgate.net

The primary mechanism initiated by DHP's antagonism of FXR is the upregulation of Cholesterol 7α-hydroxylase (CYP7A1). wikipedia.orgnih.gov CYP7A1 is the rate-limiting enzyme in the classical pathway of bile acid synthesis, which converts cholesterol into bile acids in the liver. nih.gov By inhibiting FXR, DHP effectively removes the brake on the CYP7A1 gene, leading to increased enzyme production. This, in turn, promotes the catabolism of cholesterol, thereby reducing its levels in the serum. nih.gov

Research studies have demonstrated that DHP is a highly selective FXR antagonist, targeting the receptor without significantly affecting other nuclear receptors. uky.edu This selectivity is a key characteristic, suggesting a focused mechanism of action. The antagonism is thought to stem from its ability to compete with FXR agonists and displace coactivator proteins from the receptor. patsnap.com

Detailed research in high-fat diet-induced hyperlipidemic hamsters has substantiated the effects of DHP. In these studies, administration of the compound led to a significant upregulation of hepatic CYP7A1 gene expression. nih.gov This was accompanied by an increase in the gene expression of the transcription factors LXRα and PPARα, which also play roles in lipid metabolism. nih.gov The ultimate physiological outcomes observed were a marked reduction in serum total cholesterol (TC), triglycerides (TG), and low-density lipoprotein cholesterol (LDL-C), along with an increase in the HDL-C/TC ratio and enhanced excretion of total bile acids in the feces. nih.gov

Interactive Data Table: Effects of this compound (DHP) in Hyperlipidemic Hamsters

ParameterObservationGene Expression ChangeReference
Serum Total Cholesterol (TC)Profoundly decreasedN/A nih.gov
Serum Triglycerides (TG)Profoundly decreasedN/A nih.gov
Serum LDL-CProfoundly decreasedN/A nih.gov
HDL-C/TC RatioElevatedN/A nih.gov
Hepatic CYP7A1N/AUp-regulated nih.gov
Hepatic LXRαN/AUp-regulated nih.gov
Hepatic PPARαN/AUp-regulated nih.gov
Fecal Bile Acid ExcretionIncreasedN/A nih.gov

Metabolism and Pharmacokinetic Studies

Absorption, Distribution, Metabolism, and Excretion (ADME)

Initial investigations into the ADME properties of 16-DHP have shown that it is rapidly absorbed and distributed to various tissues. ontosight.ai However, its journey through the body is marked by extensive metabolism, primarily by cytochrome P450 enzymes, with the resulting metabolites being eliminated through both urine and feces. ontosight.ai

A significant challenge in the clinical application of 16-DHP is its low oral bioavailability. researchgate.netbiosynth.comtandfonline.com Studies in male Sprague-Dawley rats have reported a systemic oral bioavailability as low as approximately 3%. researchgate.net This poor bioavailability is attributed to several factors, including its poor aqueous solubility and rapid metabolism. tandfonline.comtandfonline.comnih.gov

To address the issue of poor water-solubility, researchers have explored the use of formulation strategies. One such approach involved the creation of a hydroxypropyl-β-cyclodextrin (HP-β-CD) inclusion complex of 16-DHP. This formulation was found to significantly enhance the relative bioavailability by 467% in rats compared to the free form of the compound. tandfonline.comresearchgate.net This improvement is largely due to the increased dissolution rate of the drug. tandfonline.com

Furthermore, the co-administration of 16-DHP with inhibitors of CYP3A4, such as grapefruit juice, has been shown to increase its exposure by two-fold, underscoring the significant role of this enzyme in its first-pass metabolism. longdom.org Gender differences also appear to influence bioavailability, with studies indicating a comparatively lesser systemic exposure in male rats compared to female rats. oup.com

The liver is a primary site for the metabolism of 16-DHP. In vitro studies using rat hepatic microsomal fractions have demonstrated that 16-DHP undergoes rapid metabolism. longdom.orglongdom.org The half-life (t1/2) of 16-DHP in rat liver microsomes was determined to be just 3 minutes. longdom.orglongdom.org In contrast, extrahepatic tissues like the intestinal wall and microvilli exhibited less metabolic activity. longdom.orglongdom.org

The metabolic stability of 16-DHP has been compared between rat and human hepatocytes. The compound was found to be more stable in human hepatocytes, with a half-life of 8.7 minutes, compared to 4.6 minutes in rat hepatocytes. longdom.org Studies using S9, microsomal, and cytosolic fractions of the liver revealed that the most significant degradation occurred in the S9 fraction (approximately 91% after 2 hours), followed by the microsomal fraction (78%) and the cytosolic fraction (16%). longdom.orglongdom.org

The cytochrome P450 (CYP) superfamily of enzymes, particularly isoforms within the CYP1, CYP2, and CYP3 families, are instrumental in the metabolism of a wide array of foreign compounds, including 16-DHP. researchgate.net Research has definitively identified CYP3A4 as the primary enzyme responsible for the rapid metabolism of 16-DHP. longdom.orglongdom.org

The involvement of CYP3A4 has been confirmed through inhibition studies. Specific inhibitors of CYP3A4, such as ketoconazole (B1673606) and diltiazem, as well as the general CYP inhibitor aminobenzotriazole, were found to completely block the metabolism of 16-DHP in vitro. longdom.orglongdom.org Conversely, phenobarbitone, a known inducer of CYP enzymes, was shown to enhance its metabolism. longdom.orglongdom.org In vivo studies in rats have also demonstrated that 16-DHP can induce the activity of several CYP enzymes, including CYP1A2, 2C11, 2D2, and 2E1, in a dose- and time-dependent manner, while having no significant effect on CYP3A1. nih.govresearchgate.net This induction potential suggests a possibility of drug-drug interactions when 16-DHP is co-administered with other medications metabolized by these enzymes. nih.gov

The primary metabolic transformation of 16-DHP involves the formation of an epoxy metabolite. longdom.orglongdom.org This major metabolite has been identified as 5-pregnene-3β-ol-16,17-epoxy-20-one. nih.govoup.com This epoxy metabolite has been synthesized and characterized, confirming its structure. longdom.orglongdom.org In addition to the epoxy metabolite, fecal excretion studies have detected the parent compound (about 15%) along with four other metabolites resulting from hydrolysis and hydroxylation reactions. longdom.org In neonatal porcine testicular microsomes, 16-dehydropregnenolone has been identified as an intermediate in the biosynthesis of 16-androstenes. nih.gov

Pharmacokinetic Profiles in Animal Models

Pharmacokinetic studies in animal models, primarily rats and mice, have provided valuable insights into the in vivo behavior of 16-DHP. These studies have consistently highlighted its rapid absorption and elimination. researchgate.nettandfonline.com

Following oral administration in rats, 16-DHP is quickly absorbed. tandfonline.com However, the pharmacokinetic profile is characterized by dose- and route-dependent non-linearity. nih.gov Studies have shown that an increase in the oral dose leads to a disproportionate change in the peak plasma concentration (Cmax) and the area under the curve (AUC), suggesting variable and saturable absorption. nih.govoup.com For instance, while increasing the dose from 36 mg/kg to 72 mg/kg in rats resulted in a significant increase in exposure, further dose escalations to 100 mg/kg and 150 mg/kg did not produce a proportional increase, indicating that pharmacokinetic parameters reach a saturation point above 72 mg/kg. nih.gov

The phenomenon of multiple peaks in the plasma concentration-time profile has also been observed after oral administration, which could be indicative of enterohepatic recirculation. researchgate.net Gender differences are also apparent in oral pharmacokinetics, with male rats showing a significantly different AUC compared to females. oup.comoup.com The conversion to its major metabolite, 5-pregnene-3β-ol-16,17-epoxy-20-one, is notably higher after oral administration in male rats but is insignificant in female rats. oup.comoup.com

The following table summarizes key pharmacokinetic parameters of 16-DHP following oral administration of a 16-DHP-HP-β-CD inclusion complex in rats.

Dose (mg/kg)Cmax (µg/L)Tmax (h)AUC(0-t) (µg·h/L)
37.5135.41 ± 28.171.83 ± 0.41632.8 ± 118.5
75265.73 ± 51.241.75 ± 0.421254.6 ± 243.7
150512.86 ± 98.631.92 ± 0.382489.3 ± 475.1
Data derived from a study on 16-DHP–HP-β-CD inclusion complex in rats. tandfonline.com

Intramuscular Administration

Studies in rats have demonstrated that following intramuscular administration, this compound (16-DHP) is rapidly absorbed and eliminated. xjtu.edu.cnnih.gov A study involving a single intramuscular dose of 40 mg/kg in rats revealed key pharmacokinetic parameters. nih.govnih.gov The maximum plasma concentration (Cmax) was observed to be 289 ± 25 ng/mL, which was reached at a time (tmax) of 0.38 ± 0.14 hours. xjtu.edu.cnnih.gov The elimination half-life (t1/2) of the compound was determined to be 2.5 ± 1.1 hours, indicating a swift clearance from the system. xjtu.edu.cnnih.gov The area under the plasma concentration-time curve from time zero to the last measurable concentration (AUC(0-t)) was 544 ± 73 ng·h/mL. xjtu.edu.cnnih.gov These findings collectively suggest that intramuscular delivery of 16-DHP leads to a quick onset of systemic exposure followed by a rapid elimination phase. nih.gov

Pharmacokinetic Parameters of this compound after Intramuscular Administration in Rats (40 mg/kg)

ParameterValue
Cmax (ng/mL) 289 ± 25
tmax (h) 0.38 ± 0.14
t1/2 (h) 2.5 ± 1.1
AUC(0-t) (ng·h/mL) 544 ± 73

Intravenous Administration

The pharmacokinetic profile of 16-DHP has also been investigated following intravenous administration in animal models. In a study with female mice, a liposomal formulation of 16-DHP was compared to a 16-DHP solution. nih.gov The liposomal group exhibited a higher area under the plasma concentration-time curve (AUC), a lower apparent volume of distribution (Vz), and a smaller systemic clearance (CL) compared to the solution group, suggesting that the liposomal formulation enhances systemic exposure and reduces clearance. nih.govtandfonline.com

Dose-escalation studies in Sprague-Dawley rats receiving intravenous doses of 1, 5, and 10 mg/kg showed a nonlinear increase in the AUC of 16-DHP. nih.govnih.gov This nonlinearity is attributed to the saturation of metabolic pathways at higher doses. nih.govnih.gov As the dose increased, a greater proportion of 16-DHP escaped metabolism, leading to a disproportionate rise in systemic exposure. nih.gov The formation of its major metabolite, 5-pregnene-3β-ol-16, 17-epoxy-20-one (M1), also showed signs of saturation. nih.gov

Furthermore, tissue distribution studies in tumor-bearing nude mice after intravenous administration of a liposomal formulation of 16-DHP revealed that the compound primarily accumulates in the plasma, liver, spleen, and tumor tissue. nih.gov

Impact on Drug-Metabolizing Enzymes

Induction of Hepatic CYP Enzymes (e.g., CYP1A2, 2C11, 2D2, 2E1)

Research has shown that this compound can significantly influence the activity and expression of hepatic cytochrome P450 (CYP) enzymes in rats. nih.gov Studies involving the administration of 16-DHP to Sprague-Dawley rats have demonstrated its inducing effects on several CYP isoforms, including CYP1A2, CYP2C11, CYP2D2, and CYP2E1. nih.govresearchgate.net This induction was found to be both dose- and time-dependent. nih.govresearchgate.net

In one study, rats were pre-treated with 16-DHP at doses of 36 and 72 mg/kg for one or two weeks. nih.gov The activity of specific CYP enzymes was then assessed by administering a cocktail of probe substrates, including caffeine (B1668208) (for CYP1A2), tolbutamide (B1681337) (for CYP2C11), dextromethorphan (B48470) (for CYP2D2), and chlorzoxazone (B1668890) (for CYP2E1). nih.gov The results indicated a significant increase in the metabolism of these substrates in the 16-DHP-treated groups, confirming the induction of the corresponding enzymes. nih.gov Notably, 16-DHP did not show any significant effect on CYP3A1. nih.gov

The induction of these enzymes was further corroborated by in-vitro studies using isolated rat liver microsomes and analysis of mRNA expression levels via real-time reverse transcription-polymerase chain reaction (RT-PCR). nih.gov The in-vitro microsomal activities and mRNA expression results were in good agreement with the in-vivo pharmacokinetic findings. nih.gov For instance, after two weeks of treatment with a low dose of 16-DHP, the systemic clearance of caffeine, tolbutamide, and chlorzoxazone increased, leading to a notable drop in their systemic levels. researchgate.net Higher doses of 16-DHP accelerated the activities and mRNA levels of CYP1A2, 2C11, 2D2, and 2E1 after a two-week treatment period. researchgate.net

Implications for Drug-Drug Interactions

The induction of hepatic CYP enzymes by this compound has significant implications for potential drug-drug interactions. nih.gov Since CYP enzymes, particularly the isoforms CYP1A2, CYP2C11, CYP2D2, and CYP2E1, are responsible for the metabolism of a wide variety of therapeutic drugs, their induction can lead to accelerated clearance of co-administered medications that are substrates for these enzymes. nih.govresearchgate.net

This accelerated metabolism can result in lower plasma concentrations of the affected drugs, potentially leading to reduced therapeutic efficacy or even treatment failure. nih.gov Therefore, caution is advised when 16-DHP is co-administered with drugs that are primarily metabolized by CYP1A2, 2C11, 2D2, and 2E1. nih.gov The potential for such interactions necessitates careful consideration in clinical settings to avoid undesirable outcomes. nih.gov

Derivatives and Analogues of 16 Dehydropregnenolone in Research

Synthesis of Novel Derivatives

The unique chemical structure of 16-dehydropregnenolone acetate (B1210297), particularly the presence of a double bond at the C16-C17 position, makes it a versatile precursor for synthesizing a variety of novel steroidal derivatives. benthamdirect.comeurekaselect.com

Pregnane (B1235032) Derivatives from this compound Acetate

Researchers have successfully synthesized a range of pregnane derivatives starting from this compound acetate (16-DPA). benthamdirect.comeurekaselect.comjbcr.co.in These synthetic efforts have led to the creation of compounds with diverse functionalities and potential biological activities. jbcr.co.innih.gov For instance, new 3-substituted pregna-4,16-diene-6,20-dione derivatives have been prepared from commercially available 16-DPA. nih.gov Additionally, the synthesis of 17α-hydroxy-17β-methyl-16β-phenyl-D-homoandrosta-1,4,6-triene-3,20-dione and its 17α-acetoxy analogue has been accomplished starting from 16-DPA. nih.gov

Another area of investigation involves the introduction of heterocyclic moieties. For example, pregnane derivatives featuring a triazole or imidazole (B134444) ring at the C-21 position have been synthesized from this compound acetate. nih.gov These modifications aim to explore the impact of nitrogen-containing rings on the biological profile of the steroid nucleus. nih.gov

The following table summarizes some of the pregnane derivatives synthesized from 16-DPA:

Derivative NameStarting MaterialKey Reagents/ConditionsReference
3-substituted pregna-4,16-diene-6,20-dione derivativesThis compound AcetateNot Specified nih.gov
17α-hydroxy-17β-methyl-16β-phenyl-D-homoandrosta-1,4,6-triene-3,20-dioneThis compound AcetateNot Specified nih.gov
17α-acetoxy-17β-methyl-16β-phenyl-D-homoandrosta-1,4,6-triene-3,20-dioneThis compound AcetateNot Specified nih.gov
3β-hydroxy-21-(1H-1,2,4-triazol-1-yl)pregna-5,16-dien-20-oneThis compound AcetateNot Specified nih.gov
3β-hydroxy-21-(1H-imidazol-1-yl)pregna-5,16-dien-20-oneThis compound AcetateNot Specified nih.gov

Oxime Esters

The synthesis of oxime esters from this compound acetate has been another fruitful area of research. benthamdirect.comeurekaselect.com These derivatives are created by reacting 3β-acetoxy-5,16-pregnadien-20-oxime with various carboxylic acids, including non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen (B1674241) and naproxen. benthamdirect.comeurekaselect.comingentaconnect.com This approach has yielded novel compounds such as 3β-acetoxy-pregn-5,16-diene, 20-one O-(2-(6-methoxynaphthalene-2yl) propionyl) oxime and 3β-hydroxy-pregn-5, 16-diene, 20-one O-(2-(4-isobutyl phenyl) propionyl) oxime. benthamdirect.comeurekaselect.comingentaconnect.com

A series of novel steroidal C-20 oxime ester derivatives have also been prepared from 16-DPA and evaluated for their cytotoxic activities. researchgate.netnih.gov These studies have shown that modifications at the C-20 position can lead to compounds with potent biological effects. arabjchem.org

Below is a table of some oxime esters synthesized from 16-DPA:

Derivative NameStarting MaterialReactantReference
3β-acetoxy-pregn-5,16-diene, 20-one O-(2-(6-methoxynaphthalene-2yl) propionyl) oxime3β-acetoxy-5,16-pregnadien-20-oximeNaproxen benthamdirect.comeurekaselect.comingentaconnect.com
3β-hydroxy-pregn-5, 16-diene, 20-one O-(2-(4-isobutyl phenyl) propionyl) oxime3β-acetoxy-5,16-pregnadien-20-oximeIbuprofen benthamdirect.comeurekaselect.comingentaconnect.com
3β-(Acetyloxy)pregna-5,16-dien-20-one O-(3-fluorobenzoyl) oximeThis compound Acetate3-Fluorobenzoyl chloride arabjchem.org
3β-(Acetyloxy)pregna-5,16-dien-20-one O-(3,4-difluorobenzoyl) oximeThis compound Acetate3,4-Difluorobenzoyl chloride arabjchem.org
3β-(Acetyloxy)pregna-5,16-dien-20-one O-(2,4-dichlorobenzoyl) oximeThis compound Acetate2,4-Dichlorobenzoyl chloride arabjchem.org
3β-(Acetyloxy)pregna-5,16-dien-20-one O-(2-bromobenzoyl) oximeThis compound Acetate2-Bromobenzoyl chloride arabjchem.org

Epoxide Derivatives

The double bond at the C16-C17 position of this compound is susceptible to epoxidation, leading to the formation of epoxide derivatives. The epoxide derivative, 3β-hydroxy-16α, 17α-epoxypregn-5-ene-20-one, can be synthesized and subsequently opened using reagents like BF3.Et2O. benthamdirect.comeurekaselect.comingentaconnect.com This ring-opening reaction can yield products such as 3,16-dihydroxy-pregn-5-ene-20-one and 3,16,17-trihydroxy-pregn-5-ene-20-one. benthamdirect.comeurekaselect.comingentaconnect.com These resulting diols and triols can be further functionalized, for example, through esterification with ibuprofen. benthamdirect.comeurekaselect.com Other research has focused on the chemoselective epoxidation of the C5-C6 double bond in this compound to produce this compound-5α,6α-epoxide and this compound-5β,6β-epoxide. rsc.org

D-Annulated Pentacyclic Steroids

A significant area of research has been the synthesis of D-annulated pentacyclic steroids using this compound acetate as a key building block. mdpi.comnih.gov One notable method involves the acid-catalyzed cyclization of benzylidenes derived from 16-DPA. mdpi.comnih.gov This reaction proceeds through a regioselective interrupted Nazarov cyclization, trapping a chloride ion to form the pentacyclic structure. mdpi.comnih.gov This method has proven efficient for creating D-annulated pentacyclic steroids, which have shown promising antiproliferative activity against breast cancer cell lines. mdpi.comnih.gov

Another approach to constructing D-annulated pentacyclic steroids involves the reaction of a steroidal N-sulfonyl-1-azadiene, derived from this compound acetate, with carbonyl compounds under enamine catalysis. acs.org This leads to an annulation reaction and the formation of chiral pentacyclic and hexacyclic steroids. acs.org

Structure-Activity Relationship (SAR) Studies

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, these studies have provided valuable insights into the features necessary for various pharmacological effects.

Impact of Substituents on Biological Activity

The introduction of different substituents at various positions of the this compound scaffold has a profound impact on the biological activity of the resulting derivatives.

For D-annulated pentacyclic steroids, the nature of the aryl substituent has been shown to influence their antiproliferative activity against breast cancer cells. mdpi.com For instance, a derivative with a 4-chlorophenyl moiety exhibited high activity against the MCF-7 breast cancer cell line. mdpi.com In general, many of the synthesized D-annulated pentacyclic steroids displayed relatively high antiproliferative activity. mdpi.comnih.gov

In the case of pregnane derivatives with a triazole ring at C-21, the nature of the ester group at C-3 was found to be critical for their activity as 5α-reductase inhibitors and their cytotoxic effects on lung cancer cells. nih.gov Derivatives with a hydroxyl or acetoxy group at C-3 showed anticancer potential, whereas those with an alicyclic ester group at C-3 were inactive. nih.gov Similarly, for 21-imidazolyl-16-dehydropregnenolone derivatives, the size of the ester moiety at C-3 was identified as a key determinant of biological activity. researchgate.net

Furthermore, the presence of halogen atoms in 3-substituted pregna-4,16-diene-6,20-dione derivatives appears to enhance their inhibitory activity against the 5α-reductase enzyme. nih.gov Studies on steroid-fused azacycles have also highlighted the importance of specific structural features for potent anti-prostate cancer activity. researchgate.net The modification of the D-ring of steroids by introducing N-heterocyclic systems has been shown to be an effective strategy for enhancing antitumor activity. bohrium.com

The table below summarizes the observed impact of substituents on the biological activity of this compound derivatives:

Derivative ClassSubstituent/ModificationImpact on Biological ActivityReference
D-Annulated Pentacyclic Steroids4-Chlorophenyl moietyHigh antiproliferative activity against MCF-7 cells mdpi.com
Pregnane derivatives with C-21 triazoleHydroxyl or acetoxy group at C-3Anticancer potential nih.gov
Pregnane derivatives with C-21 triazoleAlicyclic ester group at C-3Inactive nih.gov
21-Imidazolyl-16-dehydropregnenolone derivativesSize of the ester moiety at C-3Key for biological activity researchgate.net
3-Substituted pregna-4,16-diene-6,20-dione derivativesHalogen atomsEnhanced 5α-reductase inhibitory activity nih.gov
Steroid-fused azacyclesSpecific structural featuresPotent anti-prostate cancer activity researchgate.net
D-ring modified steroidsN-heterocyclic systemsEnhanced antitumor activity bohrium.com

QSAR Modeling

Quantitative Structure-Activity Relationship (QSAR) studies are instrumental in identifying the key physicochemical properties of molecules that influence their biological activities. For this compound derivatives, QSAR models have been developed to correlate their structural features with their efficacy as enzyme inhibitors, particularly for 5α-reductase, an enzyme implicated in androgen-dependent conditions. researchgate.net

One such study focused on a series of this compound acetate derivatives, 21-imidazolyl-16-dehydropregnenolone derivatives, and other related steroidal structures to establish a statistically validated QSAR model. researchgate.net The aim was to elucidate the essential physicochemical parameters that govern the inhibitory activity against 5α-reductase. researchgate.netmedcraveonline.com The development of these models helps in predicting the activity of newly designed compounds, thereby prioritizing synthetic efforts towards molecules with the highest potential. researchgate.net The QSAR models developed for androstene derivatives, which share a structural scaffold with 16-DHP, have demonstrated significant correlations and good predictive performance, underscoring the utility of this approach in designing potent anticancer agents.

Table 1: QSAR Model Parameters for Steroidal Derivatives

Model FocusTargetKey Findings & DescriptorsReference
5α-Reductase Inhibition5α-ReductaseA statistically validated QSAR model was developed using various 16-DHP and related derivatives to identify important physicochemical parameters for inhibitory activity. researchgate.netmedcraveonline.com

Molecular Docking and Interaction Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is widely used to understand the interaction between a ligand and its protein target at an atomic level. Research on 16-DHP derivatives has extensively utilized molecular docking to investigate their binding modes with various therapeutic targets, including enzymes involved in steroid biosynthesis and cancer progression.

Interaction with 5α-Reductase: Several studies have performed molecular docking of 16-DHP analogues to understand their inhibitory mechanism against 5α-reductase. nih.gov These studies have revealed that specific structural modifications on the steroidal backbone can enhance binding affinity. For instance, novel 16-arylidene-4-aza-androstene derivatives have been analyzed through docking to confirm their putative inhibitory action against 5α-reductase. nih.gov The binding energy and interactions with key amino acid residues in the active site, such as Glu57 and Phe219, are critical determinants of inhibitory potency. researchgate.net

Interaction with CYP17A1: CYP17A1 is a crucial enzyme in androgen biosynthesis and a key target for prostate cancer therapy. nih.govnih.gov Docking studies have been conducted on various steroidal compounds, including derivatives conceptually related to 16-DHP, to predict their binding affinity to the active site of human CYP17A1. researchgate.net These analyses show that the steroidal core can fit within the enzyme's active site, with specific side chains, often nitrogen-containing heterocycles, coordinating with the heme iron atom, a mechanism similar to the approved inhibitor abiraterone (B193195). nih.gov

Interaction with Androgen Receptor (AR): The androgen receptor is another critical target in prostate cancer. Molecular docking has been employed to evaluate the binding of novel 16-DHP-derived hexacyclic steroids to the AR ligand-binding domain. unl.pt These studies help in understanding how these compounds might act as AR antagonists. The interactions with key residues within the ligand-binding pocket determine the stability of the complex and the compound's potential to disrupt AR signaling. unl.ptendocrine-abstracts.org

The insights gained from these molecular docking studies are invaluable for the structure-based design of new and more selective inhibitors based on the this compound scaffold.

Table 2: Molecular Docking and Interaction Data for 16-DHP Derivatives and Analogues

Derivative/Analogue ClassTarget ProteinBinding Affinity (kcal/mol)Key Interacting ResiduesReference
16-arylidene-4-aza-androstene5α-ReductaseNot specifiedPutative inhibition suggested nih.gov
Novel designed ligands5α-Reductase 2 (5αR-2)Lower or comparable to finasterideGlu57, Phe219, Phe223, Leu224 researchgate.net
17-(4'-formyl)pyrazolylandrosta-5,16-dienesCYP17A1Not specifiedStable complexes formed, steroid skeleton superimposed on abiraterone pose nih.gov
2-oxazoline, 2-benzoxazole, and 2-benzimidazole derivativesCYP17A1High affinity predictedInteraction with the enzyme's active site researchgate.net
Hexacyclic steroid 11Androgen Receptor (AR)Not specifiedBinding within the ligand-binding domain unl.pt
Various Endocrine DisruptorsAndrogen Receptor (AR)VariedInteractions with LBD amino acids endocrine-abstracts.org

Analytical Methodologies for 16 Dehydropregnenolone and Its Metabolites

Chromatography Techniques

Chromatographic methods are central to the separation and analysis of 16-DHP from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the most prominently used techniques, often coupled with various detectors for identification and quantification.

High-Performance Liquid Chromatography (HPLC) with UV Detection

High-Performance Liquid Chromatography (HPLC) coupled with an ultraviolet (UV) detector is a robust and widely used method for the determination of 16-DHP in biological samples such as plasma, bile, urine, and feces. nih.gov This technique separates compounds based on their differential partitioning between a stationary phase and a mobile phase. For 16-DHP, a common approach involves using a C-18 reversed-phase column. nih.gov

A validated HPLC-UV method for 16-DHP analysis in rat biological matrices utilized a mobile phase consisting of acetonitrile and deionized water (55:45% v/v). nih.gov Detection is typically set at a wavelength of 248 nm, which corresponds to a region of UV absorbance for the molecule. nih.gov This method has demonstrated high sensitivity, with a limit of quantitation of 20 ng/ml across various biological matrices. nih.gov The absolute recovery of 16-DHP using this method has been reported to be greater than 92%, indicating high efficiency in sample extraction and analysis. nih.gov The precision and accuracy of the method are within acceptable limits, with relative standard deviations ranging from 4.7% to 11.2% and bias values from 1.8% to 8.8%. nih.gov

Interactive Data Table: HPLC-UV Method Parameters for 16-Dehydropregnenolone Analysis

ParameterValueReference
ColumnC-18 Reversed Phase nih.gov
Mobile PhaseAcetonitrile: Deionized Water (55:45% v/v) nih.gov
UV Detection Wavelength248 nm nih.gov
Limit of Quantitation20 ng/ml nih.gov
Absolute Recovery>92% nih.gov
Relative Standard Deviation4.7% - 11.2% nih.gov
Bias Values1.8% - 8.8% nih.gov

Gas Chromatography-Mass Spectrometry (GC/MS)

Gas Chromatography-Mass Spectrometry (GC/MS) is a powerful analytical technique for the separation, identification, and quantification of volatile and thermally stable compounds. For the analysis of steroids like 16-DHP, which have high molecular weights, high temperatures are often required for elution. restek.com Capillary GC columns with a thin film of 100% dimethylpolysiloxane are frequently used due to their high operating temperatures. restek.com

Due to the nature of steroid molecules, derivatization is often a necessary step prior to GC/MS analysis to improve volatility and thermal stability. This process involves chemically modifying the analyte to make it more suitable for GC analysis. The use of GC/MS is particularly valuable in steroid profiling and untargeted analyses due to its high chromatographic resolution and the information-rich electron ionization (EI) mass spectra it generates. nih.govmdpi.com These spectra provide significant structural information that aids in the identification of unknown steroidal compounds. nih.govmdpi.com

Gas Chromatography-Fourier Transformation Infrared Spectroscopy (GC/FT-IR)

Gas Chromatography-Fourier Transform Infrared Spectroscopy (GC/FT-IR) is an analytical technique that combines the separation power of gas chromatography with the identification capabilities of infrared spectroscopy. As compounds elute from the GC column, they pass through a light pipe where they are analyzed by an FT-IR spectrometer. This provides an infrared spectrum of each separated component, which can be used for identification based on the unique vibrational frequencies of its functional groups. While GC/MS provides information based on the mass-to-charge ratio of fragmented ions, GC/FT-IR provides information about the specific chemical bonds present in the molecule. In the context of steroid analysis, this can be particularly useful for distinguishing between isomers that may produce similar mass spectra. While specific applications of GC/FT-IR for 16-DHP are not extensively documented in readily available literature, the technique's ability to provide complementary structural information to GC/MS makes it a potentially valuable tool in comprehensive steroid analysis.

Sample Preparation and Derivatization Methods

Proper sample preparation is a critical prerequisite for accurate and reliable analysis of 16-DHP. This typically involves extracting the compound from its biological matrix and may be followed by a derivatization step, especially for GC-based analyses.

For HPLC analysis, sample preparation often involves liquid-liquid extraction. For instance, plasma, bile, and urine samples can be subjected to double extraction with n-hexane. nih.gov Fecal samples may require a single extraction with acetonitrile. nih.gov

Derivatization is a key step in preparing steroids for GC/MS analysis. It serves to increase the volatility and thermal stability of the analytes, which is essential for their successful passage through the gas chromatograph.

O-Methyloxime-Trimethylsilyl Ethers

The formation of O-methyloxime-trimethylsilyl (MO-TMS) ethers is a widely used two-step derivatization method for steroids, including 16-DHP, before GC/MS analysis. nih.govcore.ac.uk

O-Methyloximation : In the first step, the keto groups of the steroid are converted into methoximes. nih.gov This is typically achieved by reacting the sample with a solution of methoxyamine hydrochloride in pyridine. nih.govoup.com

Trimethylsilylation : The second step involves the silylation of hydroxyl groups to form trimethylsilyl (TMS) ethers. nih.gov This is accomplished using a silylating agent such as N-methyl-N-trimethylsilyl-trifluoracetamide (MSTFA) or trimethylsilylimidazole (TMSI). nih.govnih.gov

This derivatization technique has been successfully employed in the study of 16-androstene biosynthesis, where metabolites were derivatized to their MO-TMS ethers for analysis by capillary GC/MS. core.ac.uk The formation of MO-TMS derivatives prevents the problematic formation of enol TMS ethers from keto-steroids and can lead to significantly higher responses in GC/MS compared to TMS-ether derivatives alone. nih.gov

Interactive Data Table: MO-TMS Derivatization Process

StepReagent(s)Target Functional GroupResulting DerivativeReference
1. O-MethyloximationMethoxyamine Hydrochloride in PyridineKeto groupsO-methyloxime (MO) nih.govoup.com
2. TrimethylsilylationN-methyl-N-trimethylsilyl-trifluoracetamide (MSTFA) or Trimethylsilylimidazole (TMSI)Hydroxyl groupsTrimethylsilyl (TMS) ether nih.govnih.gov

Hexafluorobutyric Anhydride (B1165640) (HFBA) Derivatization

Derivatization with hexafluorobutyric anhydride (HFBA) is another effective method for preparing steroids for GC/MS analysis. oup.com HFBA is a powerful acylation reagent that reacts with hydroxyl and amino groups to form stable, volatile derivatives. nih.gov This process can improve the chromatographic behavior and detection sensitivity of the analytes. nih.gov

In a typical procedure, the dried sample extract is redissolved in a solvent like benzene, and then HFBA is added. oup.com The mixture is incubated at an elevated temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to ensure complete derivatization. oup.com The resulting heptafluorobutyryl derivatives are then analyzed by GC/MS. This method has been used in the analysis of neuroactive steroids and their precursors in brain tissue, where this compound was used as an internal standard for samples derivatized with HFBA. oup.com

Method Validation (Sensitivity, Accuracy, Precision, Stability)

The validation of analytical methods is crucial to ensure the reliability and accuracy of results for the quantification of this compound (16-DHP) and its metabolites in various biological matrices. Validation encompasses several key parameters, including sensitivity, accuracy, precision, and stability, which collectively demonstrate that a method is fit for its intended purpose.

Sensitivity

Sensitivity of an analytical method is determined by its limit of detection (LOD) and lower limit of quantification (LLOQ). For 16-DHP, various chromatographic methods have demonstrated adequate sensitivity for pharmacokinetic and metabolic studies.

A high-performance liquid chromatography (HPLC) method with UV detection was developed and validated for the determination of 16-DHP in rat plasma, bile, urine, and feces. This method showed a limit of quantitation of 20 ng/mL across all tested matrices nih.gov.

More sensitive methods utilizing liquid chromatography-tandem mass spectrometry (LC-MS/MS) have also been established. One such assay for the simultaneous quantification of 16-DHP and its five metabolites in rabbit plasma reported a limit of detection (LOD) of 0.78 ng/mL for most analytes researchgate.net. Another sensitive and selective LC/ESI-MS/MS assay for 16-DHP and its major metabolites in rabbit plasma determined the limit of detection and lower limit of quantification to be 0.195 and 0.78 ng/mL, respectively researchgate.net. Furthermore, a comprehensive LC-MS/MS method for profiling 18 steroids in human and mouse serum established a lower limit of quantification (LOQ) of 0.20 ng/mL for 16-DHP nih.gov.

MethodMatrixLimit of Detection (LOD)Lower Limit of Quantification (LLOQ)
HPLC-UVRat plasma, bile, urine, feces-20 ng/mL nih.gov
LC-MS/MSRabbit plasma0.78 ng/mL researchgate.net-
LC/ESI-MS/MSRabbit plasma0.195 ng/mL researchgate.net0.78 ng/mL researchgate.net
LC-MS/MSHuman and mouse serum-0.20 ng/mL nih.gov

Accuracy and Precision

Accuracy, often expressed as the percentage of bias, and precision, typically represented by the relative standard deviation (RSD), are fundamental to method validation.

The HPLC-UV method for 16-DHP in rat biological matrices demonstrated acceptable accuracy and precision, with bias values ranging from 1.8% to 8.8% and relative standard deviation varying from 4.7% to 11.2% nih.gov. An LC/ESI-MS/MS assay for 16-DHP and its metabolites in rabbit plasma showed intra- and inter-batch accuracy (%bias) to be less than 8.47% and precision (%RSD) to be less than 11.6% researchgate.net. The absolute recovery for this method was consistently greater than 90% researchgate.net. Similarly, the HPLC-UV method reported an absolute recovery of over 92% nih.gov.

MethodParameterValue
HPLC-UV nih.govAccuracy (Bias)1.8% to 8.8%
Precision (RSD)4.7% to 11.2%
LC/ESI-MS/MS researchgate.netIntra- and Inter-batch Accuracy (%bias)< 8.47%
Intra- and Inter-batch Precision (%RSD)< 11.6%
HPLC-UV nih.govAbsolute Recovery> 92%
LC/ESI-MS/MS researchgate.netAverage Absolute Recovery> 90%

Stability

Stability studies are essential to ensure that the concentration of the analyte does not change during sample collection, storage, and processing. For 16-DHP, stability has been evaluated under various conditions.

In one study, 16-DHP was found to be stable in plasma, bile, and urine for up to 90 days when stored at -60°C nih.gov. The compound also remained stable after being subjected to three freeze-thaw cycles nih.gov. Another investigation confirmed the stability of 16-DHP in plasma for 8 hours at ambient temperature, for 4 weeks at -60°C, and after three freeze-thaw cycles researchgate.net. Furthermore, the dry residues of 16-DHP and its metabolites were found to be stable at -60°C for 15 days researchgate.net.

ConditionMatrixDurationTemperatureFinding
Long-term StoragePlasma, bile, urine90 days-60°CStable nih.gov
Freeze-Thaw CyclesPlasma, bile, urine3 cycles-Stable nih.gov
Short-term (Bench-top)Plasma8 hoursAmbientStable researchgate.net
Long-term StoragePlasma4 weeks-60°CStable researchgate.net
Freeze-Thaw CyclesPlasma3 cycles-Stable researchgate.net
Dry Residue-15 days-60°CStable researchgate.net

Future Research Directions and Emerging Applications

Advancements in Synthetic Biology and Metabolic Engineering for Steroid Production

The production of 16-DPA has traditionally relied on the semi-synthesis from plant-derived sapogenins like diosgenin (B1670711) and solasodine (B1681914). wikipedia.orgresearchgate.net However, these methods can be costly and environmentally burdensome. actascientific.com Modern advancements in synthetic biology and metabolic engineering are paving the way for more sustainable and efficient production methods. expertmarketresearch.commdpi.com

Researchers are actively engineering microbial strains, such as Mycolicibacterium and yeast, to serve as cell factories for steroid synthesis. expertmarketresearch.commdpi.com These microorganisms can be genetically modified to express the necessary enzymes for converting simple carbon sources, like glucose, or more complex molecules, like sterols, into valuable steroid intermediates, including 16-DPA. bohrium.comresearchgate.net For instance, engineered Mycolicbacteria have demonstrated the potential for high-yield production of key steroidal compounds. expertmarketresearch.com

The use of engineered yeast, such as Saccharomyces cerevisiae, is also a promising avenue. researchgate.nettudelft.nl Metabolic engineering strategies in yeast aim to optimize pathways for the de novo biosynthesis of steroids. mdpi.com This involves introducing and enhancing specific enzymatic activities while potentially down-regulating competing metabolic pathways to channel precursors towards the desired steroid product.

These biotechnological approaches offer several advantages over traditional chemical synthesis, including the potential for reduced costs, less reliance on plant-based raw materials, and more environmentally friendly processes. researchgate.netmdpi.com

Exploration of Novel Bioconversions

Beyond improving its production, researchers are exploring novel bioconversions of 16-DPA to create a diverse range of steroid derivatives with potential therapeutic applications. nih.gov Microbial transformation is a key tool in this exploration, as microorganisms possess a wide array of enzymes capable of modifying steroid structures with high specificity. mdpi.comrug.nl

For example, various bacterial and fungal strains have been identified that can convert 16-DPA into other important steroid intermediates. Delftia acidovorans has been shown to convert 16-DPA to 4-androstene-3,17-dione (AD), a precursor for androgens and estrogens. nih.govresearchgate.net Similarly, mixed cultures of Pseudomonas diminuta and Comamonas acidovorans can transform 16-DPA into androsta-1,4-diene-3,17-dione (B159171) (ADD), an intermediate for female sex hormones. nih.gov

Fungal biotransformations have also yielded interesting results. The fungus Penicillium lanosocoeruleum can metabolize 16-dehydropregnenolone into various lactone derivatives through Baeyer–Villiger oxidation. nih.govd-nb.info The specific products of these transformations can be influenced by slight modifications to the substrate's D-ring, highlighting the potential to generate novel bioactive compounds. nih.gov

These bioconversion studies not only provide methods for synthesizing valuable known steroids but also open the door to discovering new derivatives with unique biological activities. nih.gov

Development of Targeted Therapies and Personalized Medicine Approaches

16-DHP and its derivatives are being investigated for their potential in developing targeted therapies for a range of diseases, including cancer and metabolic disorders. medchemexpress.comimarcgroup.commedchemexpress.com The trend towards personalized medicine has spurred interest in tailoring treatments to individual patient needs, and 16-DPA may play a role in developing such targeted hormone therapies. imarcgroup.com

Research has shown that derivatives of 16-DPA can exhibit potent biological activities. For instance, certain derivatives have been synthesized and tested as inhibitors of 5α-reductase, an enzyme implicated in conditions like prostate cancer. dntb.gov.uanih.govresearchgate.net Some of these novel compounds have shown significant cytotoxic activity against specific cancer cell lines. nih.govbohrium.com

Furthermore, this compound itself has been identified as an antagonist of the farnesoid X receptor (FXR), a key regulator of cholesterol metabolism. wikipedia.orgmedchemexpress.com This activity suggests its potential as a hypolipidemic agent. medchemexpress.com The ability to chemically modify the 16-DPA structure provides a platform for creating a library of compounds that can be screened for targeted therapeutic effects. researchgate.netbenthamdirect.com

The development of these targeted therapies is still in the research phase, but the versatility of the 16-DPA scaffold holds promise for creating new drugs with improved efficacy and specificity.

Q & A

Q. What are the standard protocols for synthesizing 16-Dehydropregnenolone Acetate (DPA) from diosgenin, and how do reaction conditions influence yield?

  • Methodological Answer : Diosgenin is a widely used starting material for DPA synthesis. A three-step process involves:

Acetolysis : Diosgenin is treated with acetic anhydride (Ac₂O) and a Lewis acid (e.g., AlCl₃) under reflux to open the spiroketal ring .

Oxidation : The intermediate is oxidized using KMnO₄ (5 mol%) with NaIO₄ as a co-oxidant, avoiding toxic chromium-based reagents .

Hydrolysis : Final hydrolysis yields DPA.

  • Key Variables : Temperature (80–120°C), solvent choice (Ac₂O acts as both reagent and solvent), and catalyst loading (e.g., AlCl₃ at 5–10 mol%) critically affect yield (typically 70–80%) .

    • Data Table : Synthesis Routes Comparison
Starting MaterialKey Reagents/CatalystsStepsYieldReference
DiosgeninAlCl₃, KMnO₄/NaIO₄375%
Potato glycoalkaloidsHg(OAc)₂, NaIO₄428%

Q. Which analytical techniques are most reliable for characterizing DPA and its intermediates?

  • Methodological Answer :
  • NMR Spectroscopy : Confirms structural integrity of intermediates (e.g., ∆⁵,¹⁶-diene system in DPA via ¹H NMR δ 5.35 ppm and ¹³C NMR δ 124–138 ppm) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., DPA: m/z 356.235 [M+Na]⁺) .
  • HPLC : Assesses purity (>98% required for pharmaceutical intermediates) .

Advanced Research Questions

Q. How can researchers optimize oxidation steps in DPA synthesis to avoid low yields or side products?

  • Methodological Answer :
  • Challenge : Traditional Hg(OAc)₂-based oxidation of potato glycoalkaloids suffers from steric hindrance at the ∆²⁰,²² double bond, leading to poor reactivity .
  • Solutions :

Green Catalysts : Use KMnO₄/NaIO₄ in catalytic amounts (5 mol%) to minimize MnO₂ waste .

Continuous Flow Systems : Improve mixing and reduce reaction time (e.g., telescoped flow processes increase yield to 85%) .

  • Data Contradiction : While Gaši et al. reported 28% yield via NaIO₄ oxidation, later studies using KMnO₄/NaIO₄ achieved 75% due to better catalyst efficiency .

Q. What strategies address stereochemical challenges during DPA synthesis, especially regarding ∆²⁰,²² double bonds?

  • Methodological Answer :
  • Steric Hindrance : The planar ∆²⁰,²² double bond in intermediates creates a rigid E-ring, blocking reagent access to C22 .
  • Workarounds :

Pre-isomerization : Convert ∆⁵,⁶ double bonds to ∆⁴,⁵ via Al(i-PrO)₃ to reduce steric bulk before oxidation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.